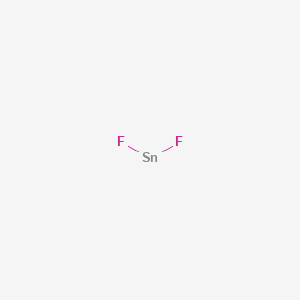

氟化亚锡

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

氟化亚锡,也称为二价锡氟化物,是一种化学式为 SnF₂ 的化合物。它是一种无色固体,由于其预防龋齿和牙齿酸蚀的能力,常被用作牙膏的成分。 氟化亚锡于 1956 年被商业化地引入作为氟化钠的替代品,用于预防龋齿 .

作用机制

氟化亚锡的主要作用机制是促进釉质矿化和减少牙龈炎症。它具有杀菌和抑菌特性,有助于控制和预防龋齿和牙龈炎。 该化合物调节牙菌斑的微生物组成,并促进在牙齿表面形成一层保护层 .

类似化合物:

- 氟化钠 (NaF)

- 单氟磷酸钠 (MFP)

- 氟化锡 (SnF₄)

比较:

科学研究应用

氟化亚锡在各个领域都有广泛的应用:

化学: 用作有机合成的试剂,以及某些反应中的催化剂。

生物学: 研究其抗菌特性及其抑制细菌生长的能力。

医学: 广泛用于牙科护理产品,以预防龋齿、减少牙齿过敏,并控制牙周感染.

工业: 用于生产某些类型的玻璃和陶瓷。

生化分析

Biochemical Properties

Stannous fluoride plays a significant role in biochemical reactions, particularly in the oral cavity. It promotes enamel mineralization, reduces gingival inflammation, and has broad-spectrum antibiotic effects. Stannous fluoride interacts with various enzymes, proteins, and other biomolecules in the dental biofilm. It modulates the microbial composition of the biofilm, thereby reducing the prevalence of pathogenic bacteria that cause dental caries and gingivitis . The interaction of stannous fluoride with these biomolecules is crucial for its therapeutic efficacy.

Cellular Effects

Stannous fluoride influences various types of cells and cellular processes. In the oral cavity, it affects the epithelial cells of the gingiva and the cells within the dental biofilm. Stannous fluoride reduces gingival inflammation and bleeding by modulating the immune response and reducing the activity of pro-inflammatory cytokines . It also promotes the remineralization of enamel by enhancing the deposition of calcium and phosphate ions. These cellular effects contribute to the overall health of the oral cavity and the prevention of dental diseases.

Molecular Mechanism

The molecular mechanism of stannous fluoride involves several key processes. Stannous fluoride binds to the enamel surface and forms a protective layer that resists acid attacks from bacterial metabolism. It also inhibits the activity of enzymes such as glucosyltransferase, which are involved in the formation of dental plaque . Additionally, stannous fluoride has bactericidal and bacteriostatic properties, which help in controlling the growth of pathogenic bacteria in the oral cavity. These molecular interactions are essential for the preventive and therapeutic effects of stannous fluoride.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of stannous fluoride have been observed to change over time. Stannous fluoride is stable in non-aqueous formulations, but it can degrade in the presence of moisture, leading to the formation of stannic ions, which are less effective . Long-term studies have shown that the benefits of stannous fluoride, such as reduced gingival bleeding and plaque levels, can be observed as early as two weeks of use . The stability and efficacy of stannous fluoride can be influenced by factors such as formulation and storage conditions.

Dosage Effects in Animal Models

The effects of stannous fluoride vary with different dosages in animal models. At low doses, stannous fluoride has been shown to be effective in preventing dental caries and reducing gingival inflammation. At high doses, stannous fluoride can have toxic effects, including gastrointestinal disturbances and systemic toxicity . It is important to determine the optimal dosage that provides therapeutic benefits without causing adverse effects.

Metabolic Pathways

Stannous fluoride is involved in several metabolic pathways in the oral cavity. It interacts with enzymes such as glucosyltransferase and amylase, which are involved in the metabolism of carbohydrates and the formation of dental plaque . Stannous fluoride also affects the metabolic flux of calcium and phosphate ions, promoting the remineralization of enamel. These interactions are crucial for the preventive effects of stannous fluoride on dental caries and gingivitis.

Transport and Distribution

Stannous fluoride is transported and distributed within the oral cavity through saliva. It binds to the enamel surface and forms a protective layer that resists acid attacks. Stannous fluoride also interacts with transporters and binding proteins in the dental biofilm, which help in its localization and accumulation at the site of action . The distribution of stannous fluoride within the oral cavity is essential for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of stannous fluoride is primarily at the enamel surface and within the dental biofilm. Stannous fluoride forms a protective layer on the enamel surface, which helps in preventing acid attacks and promoting remineralization . It also interacts with bacterial cells within the dental biofilm, inhibiting their growth and reducing the formation of dental plaque. The subcellular localization of stannous fluoride is crucial for its preventive and therapeutic effects.

准备方法

合成路线和反应条件: 氟化亚锡可以通过将氧化亚锡溶解在含氟化氢的水溶液中来合成:

SnO+2HF→SnF2+H2O

工业生产方法: 一种工业方法涉及将锡粉与氟化铜(II)反应:

Sn+CuF2→SnF2+Cu

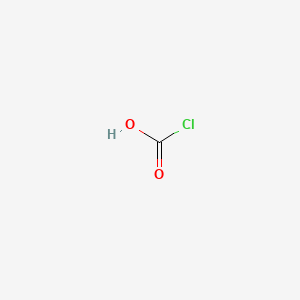

该方法因其简单性、高产率和产物的纯度而被采用 {_svg_3}.

反应类型:

氧化: 氟化亚锡可以氧化成氟化锡(SnF₄)。

还原: 它可以被还原回金属锡。

取代: 氟化亚锡可以与其他卤化物发生取代反应。

常用试剂和条件:

氧化: 需要氧化剂,如氯气或氧气。

还原: 可以使用还原剂,如氢气。

取代: 通常涉及卤化物盐,如氯化钠。

主要产物:

氧化: 氟化锡(SnF₄)。

还原: 金属锡(Sn)。

取代: 相应的卤化物化合物。

相似化合物的比较

- Sodium fluoride (NaF)

- Sodium monofluorophosphate (MFP)

- Stannic fluoride (SnF₄)

Comparison:

- Sodium fluoride: Commonly used in toothpaste, but stannous fluoride is more effective in reducing dental caries and gingivitis .

- Sodium monofluorophosphate: Similar in efficacy to sodium fluoride, but stannous fluoride offers additional benefits such as antimicrobial properties .

- Stannic fluoride: Higher oxidation state of tin, less commonly used in dental applications compared to stannous fluoride .

Stannous fluoride stands out due to its dual therapeutic benefits, including its anticaries and antimicrobial properties, making it a valuable compound in dental care .

属性

CAS 编号 |

7783-47-3 |

|---|---|

分子式 |

F2Sn |

分子量 |

156.71 g/mol |

IUPAC 名称 |

tin(2+);difluoride |

InChI |

InChI=1S/2FH.Sn/h2*1H;/q;;+2/p-2 |

InChI 键 |

ANOBYBYXJXCGBS-UHFFFAOYSA-L |

杂质 |

... 0.2% insoluble substances and 50 mg/kg of antimony /in USP grade/. Grades of purity: 97.5% |

SMILES |

F[Sn]F |

规范 SMILES |

[F-].[F-].[Sn+2] |

沸点 |

1052 °F at 760 mmHg (USCG, 1999) 850 °C |

颜色/形态 |

Monoclinic, lamellar plates White, monoclinic crystalline powde |

密度 |

2.79 (USCG, 1999) - Denser than water; will sink 4.57 @ 25 °C 4.57 g/cm³ |

熔点 |

419 °F (USCG, 1999) 213 °C |

Key on ui other cas no. |

7783-47-3 |

物理描述 |

Stannous fluoride is a white crystalline solid. Sinks and mixes with water. (USCG, 1999) Dry Powder White lustrous solid; [Hawley] White odorless crystalline solid; [MSDSonline] WHITE CRYSTALLINE POWDER. |

Pictograms |

Corrosive; Irritant |

保质期 |

FORMS OXYFLUORIDE, STANNOUS OXYFLUORIDE, ON EXPOSURE TO AIR. Aqueous solns decomp within a few hr to stannous hydroxides, forming a white precipitate; therefore, stannous fluoride solns must be prepared just prior to use. There was progressive decr in the amount of soluble fluoride extractable with water or saliva from 3 brands of toothpaste containing stannous fluoride after storage for 30 wk at 4 °C to 5 °C, 19 °C to 20 °C, or 35 °C to 37 °C. ... However, the ability to release fluoride was related to age & storage temperature & in view of loses of soluble fluoride of about 40% in 30 wk at room temperature, cold storage should be used. |

溶解度 |

30-39% in water at 20 °C Practically insol in ethanol, ether and chloroform 72-82% in anhydrous hydrogen fluoride at 20 °C In water: 31 g/100g at 0 °C; 78.5 g/100g at 106 °C Soluble in potassium hydroxide and fluorides. Solubility in water, g/100ml at 20 °C: 30 |

同义词 |

Cav-X Difluoride, Tin Difluorides, Tin Floran Florans Fluoride, Stannic Fluoride, Stannous Fluoride, Tin Fluorides, Stannic Fluorides, Stannous Fluorides, Tin Fluoristan Fluoristans Gel-Kam Gel-Tin Omnii-Gel Omnii-Med Stanimax Stanimaxs Stannic Fluoride Stannic Fluorides Stannous Fluoride Stannous Fluorides Tetrafluoride, Tin Tetrafluorides, Tin Tin Difluoride Tin Difluorides Tin Fluoride Tin Fluorides Tin Tetrafluoride Tin Tetrafluorides |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[Bis(3-carboxy-4-hydroxyphenyl)methyl]-3-(3-carboxy-4-hydroxybenzyl)-2-hydroxybenzoic acid](/img/structure/B1218102.png)

![2-[3-(2,4-Dinitroanilino)propanimidoyloxy]ethanesulfonic acid](/img/structure/B1218117.png)